methyl 2-[[4-[3-(1H-indol-3-yl)propanoyl]piperazine-1-carbonyl]amino]propanoate
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Overview
Description
Methyl 2-[[4-[3-(1H-indol-3-yl)propanoyl]piperazine-1-carbonyl]amino]propanoate is a complex organic compound featuring an indole moiety, a piperazine ring, and a propanoate ester. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[[4-[3-(1H-indol-3-yl)propanoyl]piperazine-1-carbonyl]amino]propanoate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The indole derivative is then reacted with a piperazine derivative under suitable conditions to form the piperazine-indole intermediate.
Esterification: The final step involves the esterification of the intermediate with methyl propanoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[4-[3-(1H-indol-3-yl)propanoyl]piperazine-1-carbonyl]amino]propanoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Methyl 2-[[4-[3-(1H-indol-3-yl)propanoyl]piperazine-1-carbonyl]amino]propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-[[4-[3-(1H-indol-3-yl)propanoyl]piperazine-1-carbonyl]amino]propanoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(1H-indol-3-yl)propanoate: Another indole derivative with similar biological activities.
N-Methyltryptamine: An indole derivative known for its psychoactive properties.
Uniqueness
Methyl 2-[[4-[3-(1H-indol-3-yl)propanoyl]piperazine-1-carbonyl]amino]propanoate is unique due to its combination of an indole moiety, a piperazine ring, and a propanoate ester, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-[[4-[3-(1H-indol-3-yl)propanoyl]piperazine-1-carbonyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-14(19(26)28-2)22-20(27)24-11-9-23(10-12-24)18(25)8-7-15-13-21-17-6-4-3-5-16(15)17/h3-6,13-14,21H,7-12H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATFWHFBQMJLQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)N1CCN(CC1)C(=O)CCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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